

BI 1265162 Clinical Trials: A Technical Support Resource

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Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the common adverse events observed during the clinical trials of **BI 1265162**, an inhaled epithelial sodium channel (ENaC) inhibitor. The development of **BI 1265162** has been discontinued due to a lack of clinical benefit, not primarily due to safety concerns.^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: What was the overall safety profile of **BI 1265162** in clinical trials?

A1: In Phase I and Phase II clinical trials, **BI 1265162** was generally well-tolerated.^{[3][4][5][6][7]} Adverse events reported were predominantly of mild to moderate intensity and resolved by the conclusion of the trials.^{[3][4][5][6]} The occurrence of adverse events was balanced across both the **BI 1265162** and placebo treatment groups.^{[3][4][5]}

Q2: What were the most common adverse events reported in the clinical trials?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild. One of the investigator-defined drug-related adverse events was a mild cough reported shortly after drug administration.^[4]

Q3: Were there any serious adverse events (SAEs) reported?

A3: Yes, one serious adverse event of neuropathia vestibularis was reported, which led to hospitalization. However, this event was not considered to be related to the study drug.[3][4][5] Another subject discontinued the trial due to asymptomatic hyperkalemia (elevated potassium levels), which was also not deemed to be drug-related.[3][4][5][6]

Q4: Did **BI 1265162** show any dose-limiting toxicities?

A4: Single doses up to 1200 µg and multiple doses of 600 µg were well tolerated in healthy volunteers.[3][4][5][6] The clinical development was terminated because the drug did not demonstrate a potential for clinical benefit, not because of safety issues.[1]

Troubleshooting Guide for Experimental Research

While clinical development has ceased, this guide may assist researchers working with similar ENaC inhibitors.

Observed Issue	Potential Cause	Recommended Action
Unexpected changes in electrolyte levels (e.g., hyperkalemia)	Although not definitively linked to BI 1265162 in trials, ENaC inhibitors can systemically affect electrolyte balance.	Monitor serum electrolytes closely, especially potassium. Ensure the experimental model allows for the assessment of renal function.
Cough or airway irritation post-administration	This could be a direct effect of the inhaled substance on the airways.	Consider the formulation and delivery method. In preclinical models, assess airway inflammation markers.
Lack of efficacy in in-vitro/in-vivo models	As seen in the clinical trials, the translation from preclinical to clinical efficacy can be challenging.	Re-evaluate the preclinical model's translatability. Investigate potential off-target effects or compensatory mechanisms.

Data on Adverse Events

The following tables summarize the treatment-emergent adverse events (TEAEs) from the Phase I single-rising-dose (SRD) and multiple-rising-dose (MRD) trials in healthy volunteers.

Table 1: Treatment-Emergent Adverse Events in the Single-Rising-Dose (SRD) Trial (NCT03349723)[4]

Adverse Event	BI 1265162 (N=42)	Placebo (N=14)
Subjects with ≥ 1 TEAE, n (%)	6 (14.3)	2 (14.3)
Investigator-defined drug-related AEs, n (%)	2 (4.8)	0 (0)
Cough	1 (16.7) in 100 μg group	0

Table 2: Treatment-Emergent Adverse Events in the Multiple-Rising-Dose (MRD) Trial (NCT03576144)[4]

Adverse Event	BI 1265162 (N=40)	Placebo (N=10)
Subjects with ≥ 1 TEAE, n (%)	14 (35)	1 (10)
Investigator-defined drug-related AEs, n (%)	11 (27.5)	0 (0)
Discontinuation due to AE (Hyperkalemia)	1 (in 300 μg group)	0

Experimental Protocols

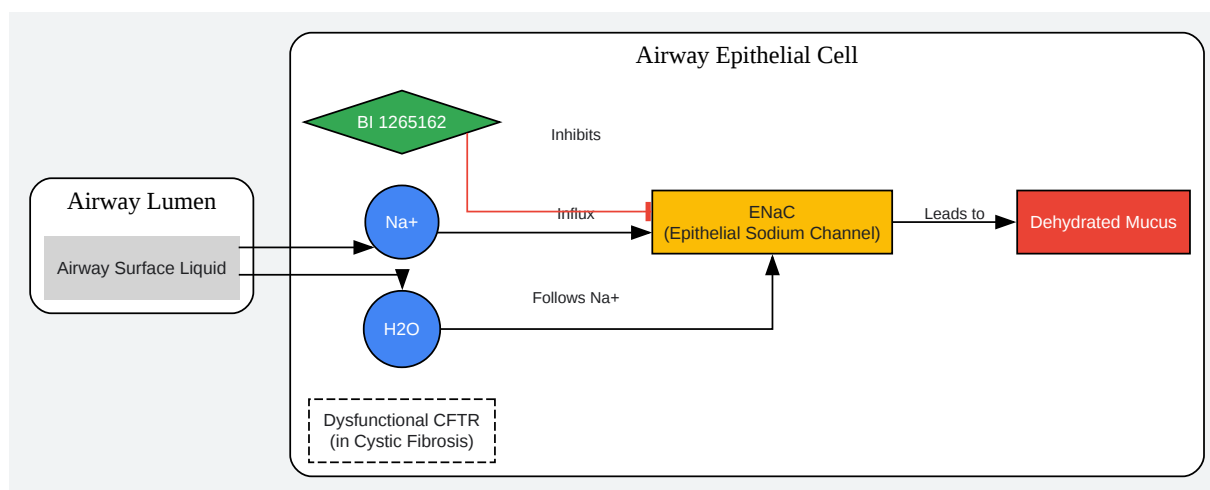
The safety and tolerability of **BI 1265162** were evaluated in three main Phase I clinical trials with healthy male subjects.[3][4][5][6][7]

- Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial. It investigated the safety and tolerability of single inhaled doses of **BI 1265162** ranging from 3 μg to 1200 μg . [6]

- Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial. It assessed the safety and tolerability of multiple inhaled doses of **BI 1265162** (10 µg, 30 µg, 100 µg, 300 µg, 600 µg) administered once daily on days 1 and 8, and twice daily from days 2 to 7.[6]
- Absolute Bioavailability Trial (NCT03907280): This trial also contributed to the overall safety and pharmacokinetic data.[3][4][5]

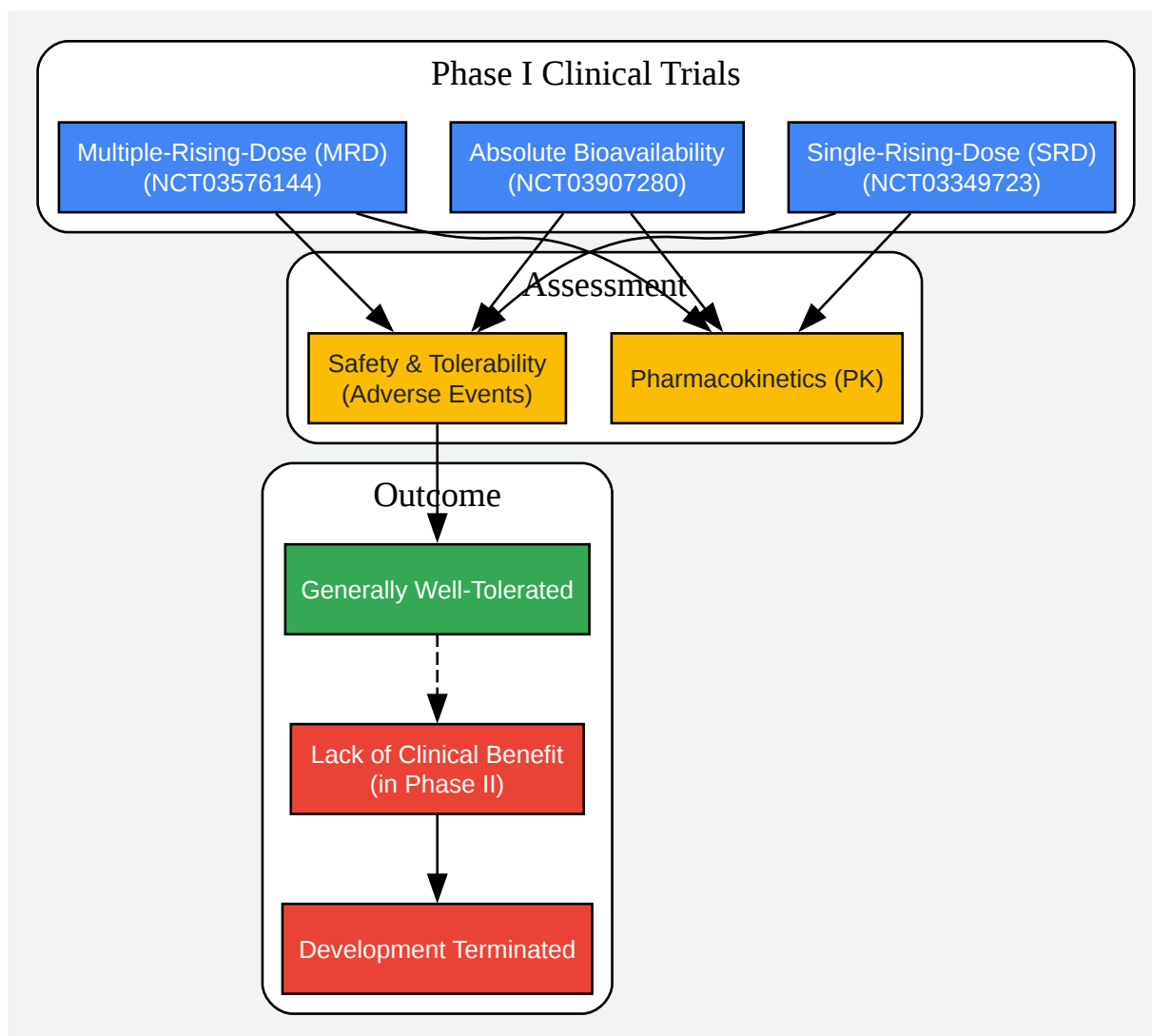
Signaling Pathway and Mechanism of Action

BI 1265162 is an inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to hyperactivation of ENaC. This results in increased sodium and water absorption from the airway surface, leading to dehydrated mucus and impaired mucociliary clearance.[1][4] By inhibiting ENaC, **BI 1265162** was intended to restore airway surface liquid hydration.[4][5]



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Caption: Mechanism of action of **BI 1265162** as an ENaC inhibitor in the airway epithelium.



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Caption: Logical workflow of **BI 1265162** clinical trial progression and outcome.

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